2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid
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Overview
Description
2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is a synthetic organic compound with the molecular formula C11H19NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclopropyl moiety, which is further connected to a hydroxyacetic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclopropyl ring and subsequent attachment of the hydroxyacetic acid moiety. One common method involves the reaction of tert-butyl dicarbonate with an amino cyclopropyl precursor in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include the corresponding oxidized or reduced derivatives, as well as deprotected amino acids ready for further synthetic modifications.
Scientific Research Applications
2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
- 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness
2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is unique due to its combination of a Boc-protected amino group, a cyclopropyl ring, and a hydroxyacetic acid moiety. This structure provides a versatile platform for further chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(4-5-10)6(12)7(13)14/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14) |
InChI Key |
LBZPEYHHWMRRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(C(=O)O)O |
Origin of Product |
United States |
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